4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide
Overview
Description
4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C12H12N4O5 and its molecular weight is 292.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The title compound, related to various imidazolidinone derivatives, plays a significant role in synthetic organic chemistry, particularly in the synthesis of novel compounds with potential biological activities. Research has focused on the synthesis of novel thiazolidinedione and imidazolidinone derivatives, exploring their chemical properties and interactions, including crystallization behaviors and molecular structure analysis. For instance, studies on similar compounds have provided insights into their planarity, dihedral angles, and stabilization through hydrogen bonding, contributing to the understanding of their chemical reactivity and potential as scaffolds in drug design (K. Sethusankar et al., 2002).
Biological Applications and Potential Therapeutic Uses
Research has also explored the potential therapeutic applications of compounds structurally related to "4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide," particularly in areas such as anticancer therapy, hypoglycemic, and hypolipidemic activities. Notably, analogs containing the imidazolidinone ring have been evaluated for their hypoglycemic and hypolipidemic effects, demonstrating significant potential in managing conditions like type-2 diabetes by reducing blood glucose and lipid levels in animal models (Sonali Mehendale-Munj et al., 2011).
Another research avenue has focused on the synthesis of novel N-benzyl aplysinopsin analogs, including imidazolidin-2,4-diones, for their in vitro cytotoxicity against various human tumor cell lines, highlighting the potential of these compounds as lead structures for anticancer drug development (Narsimha R Penthala et al., 2011).
Mechanism of Action
Target of Action
The primary target of 4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide is currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary target, it is challenging to determine the specific biochemical pathways affected by this compound . Once the target is identified, it will be possible to understand how this compound influences cellular processes and the downstream effects on biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or how much of the compound is able to reach its target and exert its effect.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its target and exerts its effects . .
Biochemical Analysis
Biochemical Properties
4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and affecting cellular redox states .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in apoptosis and cell proliferation. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. The compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to upregulation or downregulation of specific genes, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a response. High doses of the compound can lead to toxic or adverse effects, including organ damage and altered metabolic functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, leading to changes in metabolic flux and metabolite levels. The compound has been shown to affect pathways involved in energy production, lipid metabolism, and oxidative stress responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its activity and efficacy, as well as its potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall effects on cellular functions .
Properties
IUPAC Name |
4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5/c1-14-6-10(17)15(12(14)19)5-8-3-2-7(11(13)18)4-9(8)16(20)21/h2-4H,5-6H2,1H3,(H2,13,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPPXTSPYJZZET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)CC2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.